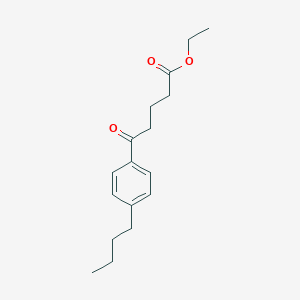

Ethyl 5-(4-butylphenyl)-5-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

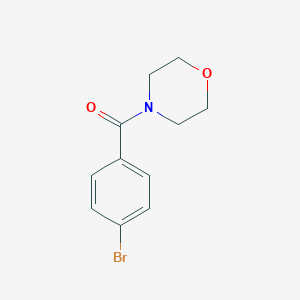

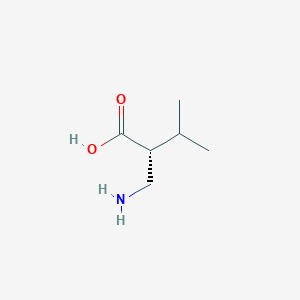

“Ethyl 5-(4-butylphenyl)-5-oxopentanoate” is likely an organic compound consisting of an ethyl ester functional group, a pentanoate backbone, and a 4-butylphenyl substituent. The presence of these functional groups suggests that it might be involved in various organic reactions .

Molecular Structure Analysis

The molecular structure of “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would likely be determined by the arrangement of its functional groups and the pentanoate backbone .Chemical Reactions Analysis

The chemical reactions involving “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would likely depend on its functional groups. For example, the ester group might undergo hydrolysis, and the phenyl group might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with acids, bases, or other compounds .科学的研究の応用

Synthesis and Reactivity

- Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate, a bench-stable synthon, is efficiently transformed into a convenient source for Nazarov's reagent, ethyl 3-oxopent-4-enoate, which is used for annulation reactions. This demonstrates the potential for similar compounds to be used in complex chemical synthesis processes (Benetti et al., 2008).

Biofuel Applications

- Ethyl levulinate (Ethyl 4-oxopentanoate), a prominent liquid fuel candidate easily obtained from lignocellulosic biomass, has been investigated for its combustion kinetics. This research indicates the potential for ethyl derivatives in renewable energy sources (Ghosh et al., 2018).

Biocatalytic Applications

- The enantioselective synthesis of sec-alcohols from prochiral ketones using microorganisms showcases the application of biocatalysis in producing stereocomplex molecules, indicating potential pathways for synthesizing derivatives of Ethyl 5-(4-butylphenyl)-5-oxopentanoate (Żądło et al., 2016).

Chemical Kinetics and Catalysis

- Ethyl 3-halo-2-oxo-4-phenylbutanoate's asymmetric bioreduction by Saccharomyces cerevisiae immobilized in Ca-Alginate beads with double gel layers presents a case for high enantio- and diastereoselectivity in chemical synthesis, relevant for the synthesis and manipulation of complex organic compounds (Milagre et al., 2006).

Pharmaceutical Intermediates

- The biocatalytic stereoselective synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate, an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors, highlights the pharmaceutical applications of ethyl derivatives in synthesizing active pharmaceutical ingredients (Jin-mei, 2008).

作用機序

Safety and Hazards

将来の方向性

The future directions for studying “Ethyl 5-(4-butylphenyl)-5-oxopentanoate” would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, and exploring its potential uses in various industries .

特性

IUPAC Name |

ethyl 5-(4-butylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-5-7-14-10-12-15(13-11-14)16(18)8-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRKUZWCAZJINS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577548 |

Source

|

| Record name | Ethyl 5-(4-butylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-butylphenyl)-5-oxopentanoate | |

CAS RN |

138247-13-9 |

Source

|

| Record name | Ethyl 5-(4-butylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)